![molecular formula C8H11N3O2 B2414625 1-(Oxan-4-yl)triazole-4-carbaldehyde CAS No. 1479469-34-5](/img/structure/B2414625.png)
1-(Oxan-4-yl)triazole-4-carbaldehyde
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Overview
Description
“1-(Oxan-4-yl)triazole-4-carbaldehyde” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
Triazole compounds can be synthesized from a variety of precursors. For example, a new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . All the synthesized compounds were unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .
Molecular Structure Analysis
Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They contain two carbon and three nitrogen atoms in their five-membered aromatic azole chain . Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
Chemical Reactions Analysis
Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
Physical And Chemical Properties Analysis
Triazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Antimicrobial Activity
Triazole compounds have demonstrated significant antimicrobial activity . For instance, certain triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity . Among all the tested compounds, some showed the highest growth inhibitory activity .
Antioxidant Activity
In addition to their antimicrobial properties, triazole compounds have also shown remarkable antioxidant activity . This was demonstrated using the DPPH free radical-scavenging assay .
Anti-COVID-19 Potential
Molecular docking studies have been conducted to evaluate the probable interactions of triazole compounds with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These studies suggest that these compounds could be potential inhibitors for the novel SARS Cov-2 virus .
Anticancer Activity
Triazole compounds have been targeted for their potential anticancer properties . They have been found to have broad applications in drug discovery .
Anti-Hypercholesterolemic Activity
Triazole conjugated structural motifs have been targeted as a common pharmacological target for their potential anti-hypercholesterolemic actions .
Use in Organic Synthesis
1,2,3-triazoles have found broad applications in organic synthesis . They are renowned scaffolds that are simple to conjugate with additional heterocyclic groups .
Mechanism of Action
The mechanism of action of triazoles involves their ability to bind in the biological system with a variety of enzymes and receptors . This makes them capable of showing versatile biological activities. The binding affinities of compounds were ranging from − 10.0 to − 11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from − 8.2 to − 9.3 kcal/mol .
Safety and Hazards
properties
IUPAC Name |
1-(oxan-4-yl)triazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5-6,8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUFPKAJMKRLSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(N=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-4-yl)triazole-4-carbaldehyde |
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